3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid
Description
Historical Context of Benzisoxazole Derivatives in Drug Discovery
The benzisoxazole scaffold emerged as a privileged structure in medicinal chemistry following the discovery of natural alkaloids containing fused isoxazole rings in the mid-20th century. Early work focused on the antimicrobial properties of simple benzisoxazole derivatives, with seminal studies demonstrating their inhibition of bacterial DNA gyrase and topoisomerase IV. The development of spiropyrimidine-trione hybrids fused to benzisoxazole cores marked a turning point, as these compounds exhibited broad-spectrum activity against Gram-positive pathogens and fastidious Gram-negative bacteria while avoiding the bone marrow toxicity associated with fluoroquinolones.
A comparative analysis of key benzisoxazole-based drug candidates reveals distinct therapeutic applications:
The integration of computational modeling in the 2010s enabled precise modifications to the benzisoxazole core, particularly through substitutions at the 4-position. These efforts yielded compounds with enhanced pharmacokinetic (PK) profiles, including improved oral bioavailability and blood-brain barrier penetration.
Properties
IUPAC Name |
3-oxo-1H-2,1-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)8(12)13-9-5/h1-3,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRQDIDWKHJPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NOC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214264 | |
| Record name | 1,3-Dihydro-3-oxo-2,1-benzisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-76-2 | |
| Record name | 1,3-Dihydro-3-oxo-2,1-benzisoxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-3-oxo-2,1-benzisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and economic distinctions between 3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid and its analogs:
Structural and Functional Differences
- Core Heterocycle : The benzo[c]isoxazole scaffold in the target compound contrasts with the indazole (in 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid) and isoindole/isoindoline systems in other analogs. These differences influence electronic properties and binding affinities. For example, the isoxazole ring enhances metabolic stability compared to indazole derivatives, making it preferable in drug design .
- Substituent Effects : The methyl group in 3-Methyl-4-isoxazolecarboxylic acid reduces steric hindrance compared to the bulkier benzyl group in isoindole derivatives, affecting solubility and reactivity in coupling reactions .
- Applications : While the target compound is prominent in biochemical assays, its indazole analog is prioritized in United States Pharmacopeia (USP) drug analysis due to its compatibility with HPLC and FTIR methodologies .
Economic and Accessibility Considerations
The target compound is priced at $399.00/100mg, reflecting its specialized use in high-value research.
Biological Activity
3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzoisoxazole core with a carboxylic acid functional group, which is critical for its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of benzoisoxazole compounds exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Anticancer Activity
Several studies have highlighted the anticancer properties of isoxazole derivatives. For instance, compounds similar to this compound have shown antiproliferative effects against human tumor cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 6.5 | Activation of caspase pathways |
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects. In vitro studies have shown that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could act as a modulator for specific receptors associated with neurotransmission and apoptosis.
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of several benzoisoxazole derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with the compound demonstrating lower MIC values compared to standard antibiotics.
Study on Anticancer Effects
In another investigation focusing on cancer cell lines, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed significant reductions in cell viability at concentrations above 5 µM, with detailed analysis suggesting involvement in apoptotic signaling pathways .
Q & A
Q. What are the recommended synthetic routes for 3-oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid, and how do reaction conditions influence yield?
A common approach involves multi-step synthesis starting from benzaldehyde derivatives. For example:
- Oximation : Reacting benzaldehyde with hydroxylamine hydrosulfate to form an oxime intermediate.
- Cyclization : Chlorination followed by condensation with methylacetoacetate to construct the isoxazole ring.
- Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the carboxylic acid .
Critical factors include temperature control during cyclization (60–80°C) and stoichiometric ratios of chlorinating agents (e.g., PCl₅) to avoid side reactions. Yields typically range from 50–70% under optimized conditions .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carbonyl (C=O) group of the carboxylic acid. The isoxazole ring exhibits C=N stretching at ~1600 cm⁻¹ .
- NMR :
- ¹H NMR : A singlet at δ 8.2–8.5 ppm corresponds to the aromatic proton adjacent to the isoxazole oxygen. The carboxylic acid proton (if present) appears as a broad peak at δ 12–13 ppm.
- ¹³C NMR : The carbonyl carbon resonates at ~165 ppm, while the isoxazole carbons appear at 95–110 ppm .
- Mass Spectrometry : The molecular ion peak at m/z 179.13 (C₈H₅NO₄) confirms the molecular weight .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- pH Stability : The carboxylic acid group is prone to decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral pH (6–8) in aqueous solutions is optimal for storage.
- Thermal Stability : Decomposition occurs above 150°C, with the isoxazole ring opening observed via TGA-DSC analysis. Storage at –20°C in anhydrous environments is recommended .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) studies reveal that the electron-deficient isoxazole ring facilitates nucleophilic attack at the C-4 position. The carboxylic acid group acts as an electron-withdrawing moiety, increasing the electrophilicity of the adjacent carbon. Transition state simulations suggest that substituents on the benzene ring alter activation energies by up to 15 kcal/mol, influencing reaction rates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Solubility Variability : Use of DMSO vs. aqueous buffers affects bioavailability.
- Stereochemical Purity : Chiral impurities in synthetic batches (e.g., from incomplete cyclization) can skew results. Chiral HPLC or capillary electrophoresis is critical for verifying enantiomeric excess (>98%) .
- Assay Conditions : Standardizing protocols (e.g., pH, temperature) across studies reduces variability. Meta-analyses of IC₅₀ values under controlled conditions are recommended .
Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) while improving yields by 10–15% .
- Catalytic Asymmetric Synthesis : Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) enable enantioselective alkylation, achieving >90% ee for derivatives .
- Protecting Groups : Temporarily masking the carboxylic acid with tert-butyl esters prevents undesired side reactions during functionalization .
Q. What role does the compound play in metal-organic framework (MOF) design, and how does its structure influence coordination chemistry?
The carboxylic acid group acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) to form 2D or 3D frameworks. X-ray crystallography shows that the isoxazole oxygen participates in weak hydrogen bonding, stabilizing the MOF lattice. Applications include catalytic sites for oxidation reactions or drug delivery systems .
Methodological Notes
- Synthetic Protocols : Always include inert atmosphere (N₂/Ar) during cyclization to prevent oxidation .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) at low temperatures (153 K) enhances resolution for structural validation .
- Toxicity Screening : Follow GHS Category 2 guidelines for skin/eye irritation and respiratory toxicity when handling bulk quantities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
